molecular formula C8H12N2O2 B14301778 5-Ethyl-2,4-dimethoxypyrimidine CAS No. 120268-53-3

5-Ethyl-2,4-dimethoxypyrimidine

Cat. No.: B14301778
CAS No.: 120268-53-3
M. Wt: 168.19 g/mol
InChI Key: PJVHIIQYRBDAJZ-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethoxypyrimidine is a substituted pyrimidine derivative designed for research and development use. The pyrimidine heterocycle is a fundamental building block in nucleic acids and an important pharmacophore in many drug discovery efforts, particularly in the development of anticancer and antiviral agents . The methoxy groups at the 2 and 4 positions, along with the ethyl substituent at the 5-position, make this compound a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Pyrimidine derivatives, including 2,4-dimethoxypyrimidines, are prominent scaffolds in medicinal chemistry. Research into similar compounds highlights their significant role as enzyme inhibitors and antimetabolites, with mechanisms of action that can include the interruption of nucleoside synthesis and interference with DNA replication and RNA synthesis . Some 2,4,5-trisubstituted pyrimidine derivatives have been identified as selective kinase inhibitors and show potent activity against cancer cell lines, underscoring the value of this chemical class in oncology research . Furthermore, 5-substituted-2,4-dimethoxypyrimidines serve as key precursors in the synthesis of acyclonucleoside analogues, which are investigated as potential substrates for viral thymidine kinases in the development of novel imaging agents and therapeutics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-2,4-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVHIIQYRBDAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556389
Record name 5-Ethyl-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120268-53-3
Record name 5-Ethyl-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Keto Esters with Amidines

The most widely reported method involves cyclocondensation between β-keto esters and amidines. A representative protocol from CN110563722 (2019) describes the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate, a structurally analogous compound, using ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate and acetamidine in refluxing ethanol with triethylamine.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amidine on the β-keto ester, followed by cyclization and dehydration. Key parameters include:

  • Solvent selection : Ethanol ensures solubility of both reactants and facilitates reflux conditions.
  • Catalyst role : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.
  • Temperature : Reflux (~78°C) accelerates ring closure but may lead to side reactions if prolonged beyond 2 hours.

For 5-Ethyl-2,4-dimethoxypyrimidine, substituting acetamidine with propionamidine could theoretically introduce the ethyl group at position 5, though this modification remains undocumented in current literature.

Table 1: Cyclocondensation Reaction Parameters for Pyrimidine Derivatives
Starting Material Amidine Solvent Catalyst Yield Reference
Ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate Acetamidine Ethanol Et₃N 50%
Malononitrile H₂NCN H₂O KOH 99%

Halogen Displacement in Chloropyrimidine Intermediates

An alternative route from CN1467206A (2002) outlines the synthesis of 2-chloro-4,6-dimethoxypyrimidine via a three-step sequence involving malononitrile, methanol, and hydrogen chloride gas. While this method targets a chlorinated analog, it provides a framework for introducing methoxy groups that could be adapted for 5-ethyl derivatives.

Adapting the Methodology

  • Salt formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylene diimine dihydrochloride.
  • Cyanoamination : Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propene imine.
  • Condensation : HCl gas promotes cyclization, with final recrystallization in methanol.

To incorporate the ethyl group, replacing malononitrile with ethyl-substituted nitriles (e.g., ethylcyanoacetate) may enable C-5 functionalization, though this hypothesis requires experimental validation.

Catalytic Methylation and Alkylation Strategies

Late-stage alkylation of pre-formed pyrimidine cores offers another potential pathway. The use of Eu(fod)₃ shift reagents in NMR studies (CDCl₃/CCI₄ systems) has revealed that methoxy groups at positions 2 and 4 exhibit distinct electronic environments, influencing reactivity toward alkylating agents.

Directed C-5 Ethylation

  • Substrate activation : Coordinating Eu(fod)₃ to methoxy oxygen atoms could deactivate positions 2 and 4, directing electrophiles to position 5.
  • Reagent selection : Ethyl iodide or diethyl sulfate in the presence of NaH/DMF may facilitate alkylation.
Table 2: Solvent Effects on Methoxy Group Reactivity
Solvent Δδ (C-2 OMe) Δδ (C-4 OMe) Reference
CDCl₃ +0.24 ppm +0.22 ppm
CCl₄ -0.11 ppm -0.13 ppm

Analytical Validation and Structural Confirmation

Accurate characterization of this compound necessitates multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : C-5 ethyl protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 2.5–2.7 ppm).
  • ¹³C NMR : Methoxy carbons resonate at δ 55–60 ppm, while C-5 ethyl carbons show signals near δ 15 (CH₃) and δ 25 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Expected molecular ion: [C₈H₁₂N₂O₂]⁺ at m/z 168.0899.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Cyclocondensation High regioselectivity Limited ethyl incorporation Pilot-scale
Halogen displacement High yields (up to 99%) Requires hazardous HCl gas Industrial
Catalytic alkylation Late-stage functionalization Low efficiency for C-5 Lab-scale

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various 5-substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-2,4-dimethoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and DNA/RNA polymerases.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects at Position 5

Key analogs of 5-Ethyl-2,4-dimethoxypyrimidine include halogenated (5-bromo, 5-iodo) and alkylated derivatives. Substitutions at position 5 significantly alter physicochemical and biological properties:

Compound Substituent (Position 5) Key Properties
This compound Ethyl (C₂H₅) Likely higher lipophilicity; potential steric effects. Limited direct data.
5-Bromo-2,4-dimethoxypyrimidine Bromine (Br) pKa ~1.27; soluble in acetone, dichloromethane. Used in nucleophilic substitution reactions .
5-Iodo-2,4-dimethoxypyrimidine Iodine (I) Lower stability due to weaker C–I bond; used in cross-coupling reactions. Safety data available .
Pyrimethamine 4-Chlorophenyl, 6-ethyl Antiparasitic drug; ethyl at position 6 enhances bioavailability .
  • Electronic Effects : Halogens (Br, I) are electron-withdrawing, lowering the pKa of the pyrimidine ring compared to the electron-donating ethyl group. This impacts reactivity in nucleophilic substitutions .

Physical and Chemical Properties

  • pKa : The bromo analog has a pKa of 1.27, attributed to electron withdrawal stabilizing the conjugate acid. The ethyl group’s electron-donating nature likely raises the pKa, though exact values are unavailable .
  • Solubility : Halogenated derivatives (e.g., 5-Bromo-) show solubility in polar aprotic solvents (acetone, dichloromethane). Ethyl substitution may reduce polarity, favoring solubility in less polar media .
  • Stability : Iodo derivatives are prone to decomposition under light or heat due to weak C–I bonds. Ethyl-substituted pyrimidines are expected to exhibit greater thermal stability .

Q & A

Q. What are the common synthetic routes for 5-Ethyl-2,4-dimethoxypyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions on pyrimidine precursors. For example, ethylation at the 5-position can be achieved via nucleophilic substitution using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Methoxy groups at positions 2 and 4 are introduced via O-methylation of hydroxylated pyrimidines using methyl iodide or dimethyl sulfate. Optimizing stoichiometry (e.g., molar ratios of reagents) and temperature (60–100°C) is critical for minimizing side products like over-alkylated derivatives .
  • Data Insight : In analogous syntheses (e.g., 5-Ethyl-2,4-nonandione), Krapcho decarboxylation under microwave irradiation improved yields from 60% to 85% by reducing reaction time .

Q. How can spectral data (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect singlet peaks for methoxy groups (δ 3.8–4.0 ppm) and a triplet-quartet pattern for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂).
  • ¹³C NMR : Methoxy carbons appear at δ 50–55 ppm; pyrimidine ring carbons range from δ 150–170 ppm.
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and aromatic C=N (1600–1500 cm⁻¹).
  • MS : Molecular ion peak at m/z 182 (C₈H₁₂N₂O₂) with fragmentation patterns reflecting loss of ethyl (–29 amu) or methoxy (–31 amu) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from:
  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via HPLC.
  • Assay interference : Control for false positives by testing derivatives against assay-specific artifacts (e.g., fluorescence quenching in kinase assays).
  • Structural analogs : Compare with 5-Fluoro-2,4-dimethoxypyrimidine (CAS 4330-22-7), where fluorine’s electron-withdrawing effects enhance binding to thymidylate synthase .

Q. How can computational modeling optimize this compound for targeted drug design?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., dihydrofolate reductase). Focus on substituent effects: Ethyl groups enhance hydrophobic interactions, while methoxy groups influence H-bonding.
  • QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine (PubChem CID 135565203) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or distillation for higher throughput.
  • Side reactions : Monitor for demethylation under prolonged heating; use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Yield optimization : Pilot microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce side product formation, as demonstrated for tetrahydropyrimido[4,5-d]pyrimidines .

Key Research Considerations

  • Safety : Handle with nitrile gloves and fume hoods due to potential irritancy (analogous to 2-Aminopyrimidine hazards) .
  • Storage : Store under argon at –20°C to prevent degradation; avoid long-term storage in DMSO .

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